molecular formula C11H18O6 B13971101 Pentanedioic acid, 3-(acetyloxy)-, diethyl ester CAS No. 91967-12-3

Pentanedioic acid, 3-(acetyloxy)-, diethyl ester

Cat. No.: B13971101
CAS No.: 91967-12-3
M. Wt: 246.26 g/mol
InChI Key: RNPAWUKUCAUYNE-UHFFFAOYSA-N
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Description

Pentanedioic acid, 3-(acetyloxy)-, diethyl ester is a chemical compound with the molecular formula C11H18O6. It is also known by other names such as diethyl 3-(acetyloxy)pentanedioate. This compound is an ester derivative of pentanedioic acid and is characterized by the presence of an acetyloxy group and two ethyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanedioic acid, 3-(acetyloxy)-, diethyl ester typically involves the esterification of pentanedioic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

Pentanedioic acid+2EthanolPentanedioic acid, 3-(acetyloxy)-, diethyl ester+Water\text{Pentanedioic acid} + 2 \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Pentanedioic acid+2Ethanol→Pentanedioic acid, 3-(acetyloxy)-, diethyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve continuous esterification processes where pentanedioic acid and ethanol are reacted in large-scale reactors. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 3-(acetyloxy)-, diethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield pentanedioic acid and ethanol.

    Transesterification: The ester groups can be exchanged with other alcohols to form different esters.

    Reduction: The compound can be reduced to form diols or other reduced derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of aqueous acid or base.

    Transesterification: Requires an alcohol and a catalyst such as sodium methoxide.

    Reduction: Commonly uses reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Hydrolysis: Pentanedioic acid and ethanol.

    Transesterification: New esters depending on the alcohol used.

    Reduction: Diols or other reduced derivatives.

Scientific Research Applications

Pentanedioic acid, 3-(acetyloxy)-, diethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentanedioic acid, 3-(acetyloxy)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The ester groups can also be hydrolyzed to release ethanol and pentanedioic acid, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Pentanedioic acid, diethyl ester: Lacks the acetyloxy group and has different reactivity and applications.

    Pentanedioic acid, 3-oxo-, diethyl ester: Contains a keto group instead of an acetyloxy group, leading to different chemical properties.

Uniqueness

Pentanedioic acid, 3-(acetyloxy)-, diethyl ester is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it valuable for specific applications in organic synthesis and drug development.

Properties

CAS No.

91967-12-3

Molecular Formula

C11H18O6

Molecular Weight

246.26 g/mol

IUPAC Name

diethyl 3-acetyloxypentanedioate

InChI

InChI=1S/C11H18O6/c1-4-15-10(13)6-9(17-8(3)12)7-11(14)16-5-2/h9H,4-7H2,1-3H3

InChI Key

RNPAWUKUCAUYNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)OC(=O)C

Origin of Product

United States

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